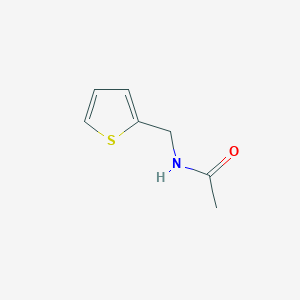

N-(thiophen-2-ylmethyl)acetamide

Description

N-(Thiophen-2-ylmethyl)acetamide (CAS: 21403-24-7) is an acetamide derivative featuring a thiophene ring substituted at the 2-position with a methylacetamide group. Its molecular formula is C₇H₉NOS, with a molecular weight of 155.221 g/mol. Structurally, it consists of a thiophene ring linked to an acetamide moiety via a methylene bridge. Synonyms include 2-Thenylacetamide and N-[(Thiophen-2-yl)methyl]acetamide.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRIKSCISYLMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943963 | |

| Record name | N-[(Thiophen-2-yl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21403-24-7 | |

| Record name | Acetamide, N-2-thenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Thiophen-2-yl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(thiophen-2-yl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)acetamide typically involves the acylation of thiophen-2-ylmethylamine with acetic anhydride or acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as boronic acids can enhance the efficiency of the amidation process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophen-2-ylmethylamine.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(thiophen-2-ylmethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the acetamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Thiophene-Containing Acetamides

N-(3-Acetyl-2-thienyl)acetamide Derivatives

Two derivatives, N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide , were synthesized from 3-acetylthiophen-2-amine and halogenated acetylating agents. These compounds serve as intermediates for advanced studies on 3-acetylthiophenes. Key differences from N-(thiophen-2-ylmethyl)acetamide include:

- Substituents : Presence of acetyl and bromo/phthalimido groups on the thiophene ring.

- Synthesis : Modified Gewald reaction vs. direct acylation for the parent compound .

- Applications : These derivatives are tailored for spectroscopic investigations, whereas this compound is a simpler intermediate.

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

This compound features two thiophene rings (one cyanated) and was synthesized via a two-step process involving acyl chloride intermediates.

Phenoxy- and Pyrazole-Substituted Acetamides

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

This compound, evaluated by EFSA as a flavoring agent, has a complex structure with phenoxy, pyrazole, and thiophene groups. Key distinctions:

- Structure: Disubstituted acetamide with bulky aromatic groups vs. the monosubstituted parent compound.

- Functionality : Imparts a cooling sensation in foods, unlike this compound.

Bioactive Acetamides with Antimicrobial and Anticancer Properties

Piperazine-Sulfonyl Acetamides

Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide (48) exhibit potent activity against gram-positive bacteria and fungi. These derivatives highlight the role of piperazine and sulfonyl groups in enhancing bioactivity, a feature absent in this compound .

Thiazole- and Pyrazole-Based Analgesics

Compounds like 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) demonstrate significant analgesic activity. The incorporation of thiazole and pyrazole rings enhances binding affinity to biological targets compared to the simpler thiophene-acetamide structure .

Natural Acetamides from Botanical and Microbial Sources

N-(4-Hydroxyphenethyl)acetamide

Isolated from the endophytic fungus Fusarium sp., this compound contains a phenolic substituent. Such natural acetamides often exhibit ecological roles, such as antimicrobial defense, contrasting with synthetic derivatives used in flavoring or pharmaceuticals .

Turbomycin A and Indole Derivatives

Marine-derived acetamides like Turbomycin A (1) and N-(2-(1H-indol-3-yl)-2-oxoethyl)acetamide (3) show cytotoxic activities.

Structural and Functional Comparison Table

| Compound | Substituents/Features | Synthesis Method | Key Applications | Bioactivity/Safety |

|---|---|---|---|---|

| This compound | Thiophene, methylacetamide | Direct acylation | Synthetic intermediate | Not reported |

| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | Acetyl, bromo groups on thiophene | Modified Gewald reaction | Spectroscopic studies | Intermediate for advanced research |

| FL-no: 16.133 | Phenoxy, pyrazole, thiophene | Multi-step synthesis | Food flavoring (cooling agent) | GRAS, EFSA-approved |

| Piperazine-sulfonyl acetamides (47, 48) | Piperazine, sulfonyl, fluorophenyl | Multi-component reactions | Antimicrobial agents | Active against gram-positive bacteria |

| N-(4-Hydroxyphenethyl)acetamide | Phenolic ethyl group | Microbial fermentation | Ecological defense | Moderate cytotoxicity |

Biological Activity

N-(thiophen-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 155.22 g/mol. Its structure includes a thiophene ring, which is known for its diverse reactivity and biological interactions. The presence of the acetamide functional group enhances its potential as a pharmacological agent.

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study focused on various acetamide derivatives found that compounds similar to this compound demonstrated effective inhibition against multidrug-resistant strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 1.05 to 4.10 µM, indicating significant potency against pathogens like Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 1.05 - 4.10 | Mycobacterium tuberculosis |

| Similar Derivative 1 | X.XX | Staphylococcus aureus |

| Similar Derivative 2 | X.XX | Escherichia coli |

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma cells (SPAC1). The mechanism appears to involve the modulation of protein tyrosine kinases, which play a crucial role in cancer cell signaling pathways .

Case Study: Antitumor Evaluation

A recent study synthesized a series of compounds based on the this compound framework and evaluated their antitumor activity. Among these, several derivatives exhibited enhanced inhibitory effects on cancer cell growth, with some showing up to ten times greater potency than previously established compounds .

Table 2: Anticancer Activity of this compound Derivatives

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X.XX | SPAC1 (Lung Adenocarcinoma) |

| Derivative A | X.XX | MCF7 (Breast Cancer) |

| Derivative B | X.XX | HeLa (Cervical Cancer) |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It is suggested that this compound can bind to receptors associated with cell signaling pathways, thereby altering cellular responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.